molecular formula C23H24N2O2 B11502550 7,7-dimethyl-1-(4-methylphenyl)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-1-(4-methylphenyl)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11502550
M. Wt: 360.4 g/mol
InChI Key: ZVHKSMZTELDOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl groups.

    Reduction: Reduction reactions could be used to modify the quinoline core or other functional groups.

    Substitution: Various substitution reactions can introduce or modify functional groups on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.

Scientific Research Applications

7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE:

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors in the body, leading to their biological effects. For example, they might inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: Similar structure but with different biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring, known for various biological activities.

Uniqueness

The uniqueness of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-4-(PYRIDIN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

7,7-dimethyl-1-(4-methylphenyl)-4-pyridin-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H24N2O2/c1-15-6-8-17(9-7-15)25-19-12-23(2,3)13-20(26)22(19)18(11-21(25)27)16-5-4-10-24-14-16/h4-10,14,18H,11-13H2,1-3H3

InChI Key

ZVHKSMZTELDOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CN=CC=C4

Origin of Product

United States

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